molecular formula C15H16Cl2F3N3S B8680203 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazole CAS No. 178979-67-4

2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazole

Cat. No. B8680203
M. Wt: 398.3 g/mol
InChI Key: ITARSSHGWABBBM-UHFFFAOYSA-N
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Patent
US05910506

Procedure details

2-Chloromethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazole (28k)was synthesized from [5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol (Compound I-33)by the same synthetic process as that for (28a)in Example 66, and without purification of this compound, 2-azidomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazole (29k)was obtained by the same synthetic process as that for (29a)in Example 66. Oil.
Name
2-Chloromethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]([CH2:20][C:21]([F:24])([F:23])[F:22])[C:5]([S:11][C:12]2[CH:17]=[C:16]([Cl:18])[CH:15]=[C:14]([Cl:19])[CH:13]=2)=[C:6]([CH:8]([CH3:10])[CH3:9])[N:7]=1.ClC1C=C(SC2N(CC(F)(F)F)C(CO)=[N:36]C=2C(C)C)C=C(Cl)C=1>>[NH2:36][CH2:2][C:3]1[N:4]([CH2:20][C:21]([F:22])([F:24])[F:23])[C:5]([S:11][C:12]2[CH:17]=[C:16]([Cl:18])[CH:15]=[C:14]([Cl:19])[CH:13]=2)=[C:6]([CH:8]([CH3:10])[CH3:9])[N:7]=1

Inputs

Step One
Name
2-Chloromethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CC(F)(F)F)CO)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same synthetic process as that for (28a)in Example 66, and without purification of this compound, 2-azidomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(2,2,2-trifluoroethyl)-1H-imidazole (29k)was
CUSTOM
Type
CUSTOM
Details
obtained by the same synthetic process as that for (29a)in Example 66

Outcomes

Product
Name
Type
Smiles
NCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.